

Zileuton-13C2 15N limit of detection vs quantification

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Compound Focus: Zileuton-13C2,15N

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Analytical Performance of Zileuton Assays

The following table summarizes the key metrics from two validated methods for determining unlabeled Zileuton. These values represent the performance achievable in a complete analytical system that would utilize Zileuton-13C2 15N as an internal standard.

Method	Matrix	Linear Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)
LC-MS/MS [1]	Human Plasma	50.5 - 10,012.7 ng/mL	Not specified	50.6 ng/mL (LLOQQC)
Nanocomposite Sensor [2]	Human Plasma & Pharmaceuticals	(4.0×10^{-8}) to (1.0×10^{-4}) M	(8.3×10^{-9}) M (\approx 2.0 ng/mL)	Not explicitly stated

The role of **Zileuton-13C2 15N** in such analyses is to act as an **Internal Standard** [3] [4]. It is added in a known quantity to the sample before processing. Its nearly identical chemical properties to unlabeled Zileuton, combined with its distinct mass, allow mass spectrometers to differentiate them. This corrects for

analyte loss during preparation and instrumental variability, thereby improving the **accuracy, precision, and reliability** of the quantification [4].

Detailed Experimental Protocols

Here is a summary of the key experimental methodologies from the search results to support your technical guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method was developed and validated for quantifying Zileuton in human plasma [1].

- **Sample Preparation: Liquid-liquid extraction** was used. A 0.2 mL plasma aliquot was mixed with the internal standard (Zileuton D4) and 3 mL of methyl tert-butyl ether. After vortexing and centrifugation, the organic layer was evaporated to dryness under nitrogen and reconstituted in mobile phase [1].
- **Chromatography:** A **Discovery C18 column (100 × 4.6 mm, 5 μm)** was used. The mobile phase was a mixture of 1 mM ammonium acetate buffer (pH 7.5) and methanol in a **10:90 ratio**, delivered at 1.0 mL/min under isocratic elution [1].
- **Mass Spectrometry:** Detection was performed using **multiple reaction monitoring (MRM)** in positive ionization mode. The transition for Zileuton was **m/z 237.3 → 161.2** [1].
- **Validation:** The method was validated over a linear range of **50.5 to 10,012.7 ng/mL**. The lower limit of quantification (LLOQ) was confirmed at **50.6 ng/mL**. The method demonstrated satisfactory accuracy, precision, and recovery [1].

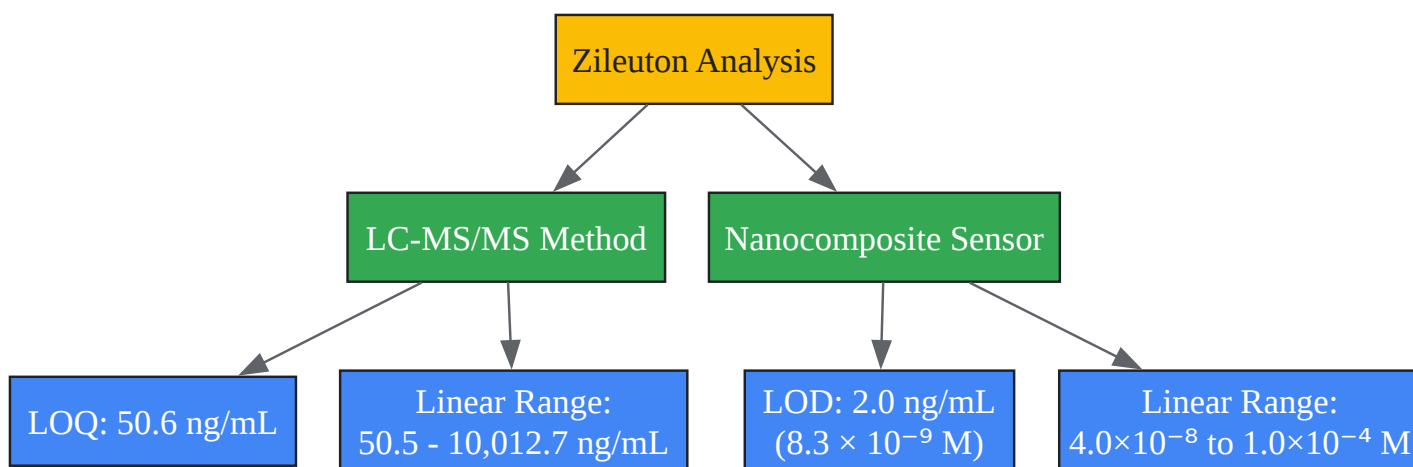
Nanocomposite Electrochemical Sensor

This method describes a highly sensitive sensor for Zileuton detection [2].

- **Sensor Design:** The working electrode was modified with a nanocomposite of **TiO₂ nanoparticles** and the ionic liquid **1-hexylpyridinium hexafluorophosphate (HPFP)** [2].
- **Technique:** The primary method used was **adsorptive stripping differential pulse voltammetry (AdsDPV)**. The analysis involved an accumulation step where Zileuton was adsorbed onto the sensor surface, followed by a voltammetric sweep that measured the resulting oxidation current [2].
- **Optimization:** Key parameters like pH, accumulation time, and potential were optimized to achieve the reported LOD of **8.3 nM** [2].

Pathways for Zileuton Quantification

The diagram below illustrates the two distinct analytical pathways and their performance characteristics.



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Research Implications and Guidance

The absence of a specific LOD/LOQ for Zileuton-13C2 15N is normal, as its primary function is to improve the performance metrics of methods for the active drug. When planning your research:

- **For standard pharmacokinetic studies** (e.g., measuring concentrations in the µg/mL range in plasma), the well-established **LC-MS/MS method** is robust and reliable [1].
- **For trace-level analysis** requiring high sensitivity (e.g., detecting very low environmental or tissue concentrations), the **electrochemical sensor** approach offers a superior LOD [2].
- The value of **Zileuton-13C2 15N** is realized when the highest degree of quantification accuracy is required, as it corrects for matrix effects and preparation losses in LC-MS/MS analysis [4].

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References

1. Development and Validation of a Liquid Chromatography ... [pmc.ncbi.nlm.nih.gov]
2. Highly sensitive determination of zileuton using TiO₂ nanoparticles... [link.springer.com]
3. - Zileuton , 13 _product_DataBase_PeptideDB C 2 15 N [peptidedb.com]
4. Application of Fipronil- 13 , C 2 in Analytical Chemistry - Analytical... 2 15 N [reagents.alfa-chemistry.com]

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